Product packaging for Methyl 7-bromo-1h-indole-6-carboxylate(Cat. No.:)

Methyl 7-bromo-1h-indole-6-carboxylate

Cat. No.: B8238559
M. Wt: 254.08 g/mol
InChI Key: HKEHAJPNSXZEEG-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Heterocyclic Chemistry

Indole, a heterocyclic compound composed of a fused benzene (B151609) and pyrrole (B145914) ring, represents one of the most prevalent structural motifs in nature and medicinal chemistry. chemrj.org This aromatic system is the core of the essential amino acid tryptophan and is found in a vast array of natural products, neurotransmitters like serotonin (B10506) and melatonin, and a multitude of pharmaceutical agents. irjmets.com The indole nucleus is considered a "privileged" scaffold in drug discovery, as its derivatives are capable of binding to a wide range of biological receptors with high affinity. chemrj.org The electron-rich nature of the indole ring makes it a versatile precursor in organic synthesis, amenable to various functionalization reactions. irjmets.com The development of methods for the synthesis and modification of the indole core is a significant focus for synthetic organic chemists, leading to the creation of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. openmedicinalchemistryjournal.comnih.gov

Significance of Halogenated Indole Carboxylates in Synthetic Organic Chemistry

The introduction of halogen atoms and carboxylate groups onto the indole scaffold significantly enhances its utility as a synthetic intermediate. Halogenated indoles, particularly bromo-derivatives, are valuable building blocks for creating more complex molecules through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The bromine atom serves as a versatile handle, allowing for the regioselective introduction of carbon-carbon and carbon-heteroatom bonds.

Similarly, the ester functional group, as seen in indole carboxylates, provides a site for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This functional group also influences the electronic properties of the indole ring, affecting its reactivity in other chemical processes. The combination of both a halogen and a carboxylate moiety on the indole ring, as in Methyl 7-bromo-1H-indole-6-carboxylate, creates a multifunctional platform for the synthesis of diverse and complex molecular architectures.

Research Trajectories for this compound and Related Indole Derivatives

While dedicated research on this compound is not extensively documented in peer-reviewed literature, its structure suggests clear potential as a valuable intermediate in several research domains. Its primary role is likely that of a building block in the synthesis of more complex, biologically active molecules.

A patent application provides a concrete example of its utility, where this compound is used as a reactant in a cyanation reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), to produce methyl 7-cyano-1H-indole-6-carboxylate. This transformation highlights its application in introducing new functional groups that can be further elaborated, for instance, in the development of novel heterocyclic compounds for pharmaceutical applications.

Future research trajectories for this compound and its derivatives could involve:

Medicinal Chemistry: Utilizing it as a scaffold to synthesize inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy. nih.gov

Agrochemicals: Serving as a precursor for novel herbicides or fungicides, building upon the known biological activities of other indole derivatives. nih.gov

Materials Science: Incorporation into the synthesis of organic materials for electronic applications, where the indole moiety can impart useful photophysical properties.

The strategic placement of the bromo and methyl carboxylate groups allows for sequential and regioselective reactions, making it a promising starting material for the construction of libraries of complex indole derivatives for screening and development in various fields of chemical science.

Chemical and Physical Properties

PropertyData
CAS Number 1403457-00-0
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
IUPAC Name This compound
SMILES O=C(C1=C(Br)C2=C(C=C1)C=CN2)OC
Purity ≥98% (as per suppliers)
Storage Temperature Room temperature, under inert atmosphere

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B8238559 Methyl 7-bromo-1h-indole-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-bromo-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEHAJPNSXZEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 7 Bromo 1h Indole 6 Carboxylate

Precursor-Based Synthesis Routes

Precursor-based syntheses are foundational in constructing the indole (B1671886) core and offer a high degree of control over the final substitution pattern. These methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Synthesis from Halogenated Aniline (B41778) Derivatives via Cyclization and Functionalization

Another potential route could start from 2,3-dibromo-5-nitrotoluene. This starting material could undergo a series of transformations, including nucleophilic substitution of one bromine atom, reduction of the nitro group to an amine, and subsequent cyclization to form the indole ring. The methyl and remaining bromo substituents would then require conversion to the desired carboxylate and final bromine position. This multi-step process would necessitate careful control of reaction conditions to achieve the desired regiochemistry.

Derivatization of Bromoindole Scaffolds (e.g., 7-bromoindole)

An alternative strategy involves the late-stage functionalization of a pre-formed 7-bromoindole (B1273607) scaffold. This approach is contingent on the ability to selectively introduce a carboxylate group at the C6 position.

Should 7-bromo-1H-indole-6-carboxylic acid be available, the final step would be a straightforward esterification. Standard esterification conditions, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), would yield Methyl 7-bromo-1H-indole-6-carboxylate. The primary challenge in this route lies in the selective carboxylation of 7-bromoindole at the C6 position, a transformation for which specific, high-yielding methods are not prominently documented. This regioselective functionalization remains a significant synthetic hurdle. One potential, though likely complex, approach could involve the oxidation of a 7-bromo-6-methylindole precursor to the corresponding carboxylic acid, followed by esterification.

Indole Ring Formation Approaches for Bromoindole Carboxylates

Classic named reactions for indole synthesis provide powerful tools for constructing the bicyclic indole framework and can be adapted for the synthesis of specifically substituted derivatives like this compound.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a robust method for forming the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov To synthesize this compound via this method, a key intermediate would be the hydrochloride salt of 2-bromo-3-carboxyphenylhydrazine. This hydrazine (B178648) derivative could be condensed with a suitable pyruvate (B1213749) ester, such as methyl pyruvate, to form a hydrazone. Subsequent acid-catalyzed cyclization of this hydrazone would be expected to yield a mixture of indole-2-carboxylate (B1230498) isomers, from which the desired product would need to be isolated and purified. The success of this route hinges on the availability and stability of the substituted phenylhydrazine precursor. A patent for the synthesis of a related compound, 4-bromo-7-methylindole-2-carboxylic acid, utilizes a similar Fischer indole synthesis approach, starting from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate, indicating the general feasibility of this strategy for preparing substituted indole-2-carboxylic acids.

Nenitzescu Indole Synthesis Variations

The Nenitzescu indole synthesis typically involves the reaction of a benzoquinone with an enamine to produce 5-hydroxyindole (B134679) derivatives. While the standard Nenitzescu reaction is not directly applicable for the synthesis of this compound due to the resulting substitution pattern, variations of this reaction could potentially be envisioned. A highly substituted starting benzoquinone and a specific enamine would be required to achieve the desired 7-bromo-6-carboxylate substitution. However, the synthesis of such complex starting materials and the control of the regioselectivity of the condensation and cyclization steps would present significant synthetic challenges. Currently, there are no specific examples in the literature of the Nenitzescu synthesis being adapted for this particular substitution pattern.

Bartoli Indole Synthesis and Modifications for Substituted Indoles

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgresearchgate.net The reaction typically requires three equivalents of the vinyl Grignard reagent to proceed to completion when starting from a nitroarene. wikipedia.org The presence of a substituent at the ortho position to the nitro group is crucial for the success of the reaction, as it facilitates a key researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgyoutube.com

A plausible synthetic route to the core indole structure of this compound using the Bartoli synthesis would likely commence with a suitably substituted nitrobenzene (B124822) derivative. Based on the synthesis of a similar isomer, 1H-Indole-7-carboxylic acid, 4-bromo-, methyl ester, which starts from 4-bromo-2-nitrobenzoic acid, it can be postulated that the synthesis of the 7-bromo-6-carboxy indole scaffold would begin with methyl 3-bromo-4-nitrobenzoate.

The proposed mechanism involves the initial addition of the vinyl Grignard reagent to the nitro group, followed by the elimination of a magnesium salt to form a nitrosoarene intermediate. A second equivalent of the Grignard reagent then adds to the nitrosoarene. The crucial ortho-bromo substituent then directs a researchgate.netresearchgate.net-sigmatropic rearrangement, leading to the formation of the indole ring after cyclization and aromatization. youtube.com

Table 1: Key Features of the Bartoli Indole Synthesis

FeatureDescriptionReference
Starting Materials Ortho-substituted nitroarenes or nitrosoarenes and vinyl Grignard reagents. wikipedia.org
Key Transformation Formation of a 7-substituted indole ring. researchgate.net
Stoichiometry Typically requires 3 equivalents of vinyl Grignard reagent for nitroarenes. wikipedia.org
Role of Ortho-Substituent Essential for facilitating the researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgyoutube.com

Regioselective Synthesis of Brominated Indole Scaffolds

The introduction of a bromine atom at a specific position on the indole ring is a critical step in the synthesis of this compound. This requires careful control of the reaction conditions to achieve the desired regioselectivity.

Direct Bromination Strategies and Regiochemical Control

Direct bromination of the indole ring is a common method for introducing bromine atoms. However, the indole nucleus is highly reactive towards electrophiles, and controlling the site of bromination can be challenging. The outcome of the reaction is influenced by the solvent, the brominating agent, and the substituents already present on the indole ring.

For the synthesis of this compound, a direct bromination approach would involve the bromination of methyl 1H-indole-6-carboxylate. The electron-donating nature of the indole nitrogen activates the ring towards electrophilic substitution, with the C3 position being the most nucleophilic. To achieve bromination on the benzene ring, the C3 position often needs to be blocked, or specific reaction conditions must be employed to favor substitution at other positions.

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indoles and other aromatic compounds. nih.govwikipedia.org The choice of solvent can significantly influence the regioselectivity of the bromination. For instance, using dimethylformamide (DMF) as a solvent can promote para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org

Approaches for Bromine Incorporation at Specific Indole Ring Positions

Achieving regioselective bromination at the C7 position of an indole-6-carboxylate requires a strategic approach. If direct bromination of methyl 1H-indole-6-carboxylate does not yield the desired C7-bromo isomer with high selectivity, alternative strategies must be considered.

One such strategy is to introduce the bromine atom at an early stage of the synthesis, prior to the formation of the indole ring, as outlined in the Bartoli indole synthesis approach starting from methyl 3-bromo-4-nitrobenzoate. This pre-functionalization strategy ensures the bromine atom is in the desired position in the final indole product.

Another approach could involve the use of directing groups. A protecting group on the indole nitrogen can influence the regioselectivity of electrophilic substitution. The choice of protecting group can alter the electronic distribution within the indole ring and sterically hinder certain positions, thereby directing the incoming electrophile to the desired location.

Esterification and Functional Group Interconversion

The final steps in the synthesis of this compound involve the formation of the methyl ester and potentially the interconversion between the carboxylic acid and the ester.

Conversion of Corresponding Carboxylic Acids to Methyl Esters

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The most common method for this conversion is the Fischer esterification. organic-chemistry.org This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used. masterorganicchemistry.com

In the context of synthesizing this compound, if the synthetic route first yields 7-bromo-1H-indole-6-carboxylic acid, a subsequent Fischer esterification would be necessary to obtain the final product.

Table 2: Common Conditions for Fischer Esterification

ReagentsCatalystSolventTemperatureReference
Carboxylic acid, MethanolSulfuric acid (catalytic)Methanol (excess)Reflux masterorganicchemistry.com
Carboxylic acid, MethanolHydrochloric acid (catalytic)Methanol (excess)Reflux organic-chemistry.org

Hydrolysis of Methyl Esters to Carboxylic Acids

The reverse reaction, the hydrolysis of a methyl ester to its corresponding carboxylic acid, is also a crucial transformation. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. quora.comnih.gov This process is often referred to as saponification.

For instance, the hydrolysis of a methyl indole-carboxylate can be achieved by refluxing with a solution of sodium hydroxide in a mixture of methanol and water. quora.com Subsequent acidification with an acid like hydrochloric acid protonates the carboxylate salt to yield the free carboxylic acid. quora.com This reaction could be relevant if a synthetic intermediate is the methyl ester, and the free carboxylic acid is required for further modification before re-esterification to the final product.

Advanced Synthetic Techniques and Optimization for this compound

The strategic functionalization of the indole core is paramount in medicinal chemistry and materials science. For a scaffold such as this compound, advanced synthetic methodologies are employed to modify the molecule at specific sites, namely the aryl halide position and the indole nitrogen. These techniques, coupled with rigorous optimization, allow for the efficient generation of diverse molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl Halide Functionalization

The bromine atom at the C7 position of this compound serves as a versatile synthetic handle for introducing new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming biaryl structures by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex. lmaleidykla.lttcichemicals.com This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. lmaleidykla.lt For the functionalization of bromoindoles, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is commonly employed in the presence of a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). nih.govnih.govresearchgate.net The reaction is typically performed in a solvent mixture, such as dioxane/water or dimethoxyethane (DME)/water. nih.govthieme-connect.de

Microwave irradiation has been shown to significantly accelerate Suzuki-Miyaura reactions, reducing reaction times from hours to minutes while often improving yields. lmaleidykla.ltresearchgate.net The choice of catalyst and base can be crucial; for instance, Pd(dppf)Cl₂ has been identified as a highly effective catalyst for the coupling of bromoindazoles, a related heterocycle. nih.gov These established protocols are directly applicable to the C7-bromine of this compound to synthesize novel C7-arylated indole derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Entry Substrate Coupling Partner Catalyst Base Solvent Temp (°C) Time Yield (%) Ref
1 Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate (7-chlorobenzo[b]thiophen-2-yl)boronic acid Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 90 4 h N/A nih.gov
2 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ DME 80 2 h 92 nih.gov
3 5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidine] Naphthalene-2-boronic acid Pd(PPh₃)₄ Cs₂CO₃ Ethanol 100 (MW) 30 min 94 lmaleidykla.lt

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine (e.g., triethylamine, Et₃N). thieme-connect.deresearchgate.net This methodology is instrumental for installing alkynyl moieties onto the indole scaffold, which are valuable precursors for further transformations or as components in conjugated materials. researchgate.net

The reactivity of aryl halides in Sonogashira couplings generally follows the order I > Br > Cl. researchgate.net For bromoindoles, the reaction may require heating to proceed efficiently. thieme-connect.de The development of copper-free Sonogashira protocols has also gained traction to avoid the formation of undesired alkyne homocoupling byproducts. researchgate.net Microwave-assisted Sonogashira couplings have proven effective, offering reduced reaction times and often cleaner reactions. researchgate.net

Table 2: Exemplary Conditions for Sonogashira Coupling of Haloindoles

Entry Substrate Coupling Partner Catalyst System Base Solvent Temp (°C) Time Yield (%) Ref
1 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF RT 1 h 96 thieme-connect.de
2 2-Bromo-N-trifluoroacetylanilide Phenylacetylene PdCl₂(PhCN)₂ / X-Phos Cs₂CO₃ Dioxane 100 18 h 85 acs.org

Alkylation Reactions of the Indole Nitrogen Atom

The nitrogen atom of the indole ring in this compound is a nucleophilic site that can be readily alkylated. N-alkylation is a fundamental transformation that allows for the introduction of various substituents, significantly altering the compound's biological and physical properties.

The classical approach to indole N-alkylation involves deprotonation of the N-H bond with a strong base, followed by quenching with an alkyl halide. rsc.org Sodium hydride (NaH) is a commonly used base for this purpose, typically in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govrsc.org The resulting indole anion is a potent nucleophile that reacts with alkylating agents such as methyl iodide, benzyl (B1604629) bromide, or substituted alkyl halides to furnish the N-alkylated product. nih.govnih.gov

One potential challenge is the competing C3-alkylation, although N-alkylation is generally kinetically and thermodynamically favored. rsc.org The choice of base, solvent, and counter-ion can influence the regioselectivity of the reaction.

Table 3: Conditions for N-Alkylation of Bromoindoles

Entry Substrate Alkylating Agent Base Solvent Conditions Product Yield (%) Ref
1 6-Bromoindole Methyl bromoacetate NaH DMF RT, overnight Methyl 2-(6-bromo-1H-indol-1-yl)acetate N/A nih.gov

Reaction Condition Optimization and Process Efficiency

Catalyst and Solvent Selection: The choice of palladium catalyst and ligands in cross-coupling reactions significantly impacts efficiency. numberanalytics.com For instance, modern bulky, electron-rich phosphine (B1218219) ligands can improve catalytic activity, allowing for lower catalyst loadings and the use of less reactive aryl chlorides instead of bromides. acs.org The solvent can also affect reaction rates and yields; exploring different solvents or solvent mixtures is a key part of optimization. numberanalytics.com

Microwave-Assisted Synthesis: As demonstrated in Suzuki-Miyaura and Sonogashira couplings, the use of microwave irradiation is a powerful tool for process intensification. lmaleidykla.ltmdpi.com Microwave heating can dramatically reduce reaction times from many hours under conventional heating to mere minutes. mdpi.com This rapid, uniform heating can also lead to higher yields and cleaner product profiles by minimizing the thermal decomposition of sensitive substrates and products.

Table 4: Comparison of Conventional vs. Microwave Heating in Indole Synthesis

Reaction Type Substrate Conditions (Conventional) Yield (Conventional) Conditions (Microwave) Yield (Microwave) Ref
Pd-Catalyzed Cyclization Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate Oil bath, 80 °C, 12 h 89% μW, 3 h 94% mdpi.com

Flow Chemistry: For large-scale synthesis, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, reproducibility, and efficiency. labmanager.com Microflow reactors provide excellent control over reaction parameters like temperature and mixing, with high surface-area-to-volume ratios that facilitate rapid heat transfer. labmanager.com This precise control allows for the use of highly reactive intermediates and can suppress the formation of unwanted byproducts, leading to higher yields and purity. labmanager.com

By systematically optimizing these parameters—catalyst, solvent, temperature, and reaction technology—the synthesis and subsequent derivatization of this compound can be made more efficient, scalable, and environmentally benign.

Advanced Spectroscopic and Structural Characterization of Methyl 7 Bromo 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis and Chemical Shift Assignments

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For Methyl 7-bromo-1H-indole-6-carboxylate, the spectrum would be expected to show distinct signals for each unique proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups, like the bromine atom and the carboxylate group, would deshield nearby protons, causing them to appear at a higher chemical shift (downfield).

The expected signals would include:

A singlet for the N-H proton of the indole (B1671886) ring, typically appearing broad and downfield.

Signals for the aromatic protons on the indole core. The proton at position 5 would likely be a singlet, while the protons at positions 2, 3, and 4 would show characteristic splitting patterns (e.g., doublets or triplets) due to coupling with adjacent protons.

A singlet for the three protons of the methyl ester (-OCH₃) group, typically appearing in the range of 3.8-4.0 ppm.

A hypothetical data table for these assignments is presented below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)Data not availablebroad singletN/A
H2Data not availabletripletData not available
H3Data not availabletripletData not available
H4Data not availabledoubletData not available
H5Data not availablesingletN/A
-OCH₃Data not availablesingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation and Characterization

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would show separate peaks for each of the 10 carbon atoms. The chemical shifts would reveal the nature of each carbon. For instance, the carbonyl carbon (C=O) of the ester would appear significantly downfield (160-170 ppm). Carbons attached to the electronegative bromine (C7) and nitrogen atoms would also have characteristic shifts.

A hypothetical data table for the carbon skeleton is shown below.

Carbon AssignmentChemical Shift (δ, ppm)
C2Data not available
C3Data not available
C3aData not available
C4Data not available
C5Data not available
C6Data not available
C7Data not available
C7aData not available
-C=OData not available
-OCH₃Data not available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons in the indole ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to, confirming the assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular structure, such as connecting the methyl protons to the carbonyl carbon. tetratek.com.tr

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₈BrNO₂), the presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.

IonCalculated m/zObserved m/z
[M+H]⁺ for C₁₀H₉⁷⁹BrNO₂⁺Data not availableData not available
[M+H]⁺ for C₁₀H₉⁸¹BrNO₂⁺Data not availableData not available

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The liquid chromatogram would show a single major peak if the sample is pure, and the mass spectrometer would confirm the identity of this peak by measuring its mass, which should correspond to the molecular weight of the target compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of the indole N-H group, the ester carbonyl (C=O) and C-O groups, aromatic C-H and C=C bonds, and the C-Br bond.

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. This band's position and shape can be influenced by hydrogen bonding, particularly in the solid state. The aromatic C-H stretching vibrations are expected to be observed as weaker bands just above 3000 cm⁻¹.

A strong, sharp absorption band corresponding to the C=O stretching of the methyl ester group is anticipated in the range of 1725-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum. The C-O stretching vibrations of the ester group will likely produce two bands: an asymmetric stretch around 1300-1200 cm⁻¹ and a symmetric stretch around 1100-1000 cm⁻¹.

The aromatic C=C stretching vibrations from the indole ring will give rise to several bands of variable intensity in the 1620-1450 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹, although its identification can sometimes be challenging due to other overlapping absorptions.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
N-H (Indole)Stretching3400 - 3300Medium, Sharp
C-H (Aromatic)Stretching3100 - 3000Weak to Medium
C=O (Ester)Stretching1725 - 1700Strong, Sharp
C=C (Aromatic)Stretching1620 - 1450Variable
C-O (Ester)Asymmetric Stretching1300 - 1200Strong
C-O (Ester)Symmetric Stretching1100 - 1000Medium
C-BrStretching600 - 500Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. The UV-Vis spectrum of indole itself is characterized by two main absorption bands originating from π→π* transitions, referred to as the ¹Lₐ and ¹Lₑ states. The ¹Lₑ band typically appears at a shorter wavelength (around 220 nm) with high intensity, while the ¹Lₐ band is observed at longer wavelengths (around 260-290 nm) and is broader with fine structure.

The substituents on the indole ring—the bromine atom at the 7-position and the methyl carboxylate group at the 6-position—are expected to influence the positions and intensities of these absorption bands. Both the bromo group (an auxochrome) and the methyl carboxylate group (a chromophore with an electron-withdrawing effect) can cause a bathochromic (red) shift of the absorption maxima due to their interaction with the indole π-system. An electron-withdrawing group, in particular, tends to shift the wavelength of maximum absorbance (λₘₐₓ) to the red relative to unsubstituted indole. nih.gov This is because it can stabilize the excited state through conjugation.

Therefore, for this compound, the ¹Lₐ and ¹Lₑ bands are expected to be red-shifted compared to indole. The analysis of these shifts provides insight into the extent of electronic conjugation within the molecule.

Table 2: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent
Electronic TransitionTypical Range for Indole (nm)Expected Range for Substituted Indole (nm)Molar Absorptivity (ε)
¹Lₐ Band260 - 290270 - 310Moderate
¹Lₑ Band~220225 - 240High

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis (based on related indole carboxylates)

While the specific crystal structure of this compound is not publicly available, analysis of closely related bromo-indole carboxylates provides a strong basis for predicting its solid-state characteristics. nih.govcore.ac.ukresearchgate.net Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Based on analogues like Methyl 5-bromo-1H-indole-2-carboxylate core.ac.uk and 6-Bromo-1H-indole-3-carboxylic acid, nih.govresearchgate.net it is expected that the indole ring system of this compound is essentially planar. The methyl carboxylate group may be slightly twisted out of the plane of the indole ring.

Table 3: Crystallographic Data for Related Bromo-Indole Carboxylate Compounds
ParameterMethyl 5-bromo-1H-indole-2-carboxylate core.ac.uk6-Bromo-1H-indole-3-carboxylic acid nih.govresearchgate.net
FormulaC₁₀H₈BrNO₂C₉H₆BrNO₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
Key Intermolecular InteractionsN-H···O=C hydrogen bondsN-H···O=C and O-H···O=C hydrogen bonds (dimers)

Other Advanced Analytical Techniques (e.g., UPLC, HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of and quantifying this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For a compound like this compound, a reversed-phase HPLC or UPLC method would be most suitable. ruifuchems.comchemimpex.com This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of water (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). UPLC, which uses smaller particle size columns and higher pressures, offers advantages over traditional HPLC, including faster analysis times, higher resolution, and greater sensitivity. nih.govmdpi.comresearchgate.net

Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (e.g., around 280 nm). For purity analysis, the chromatogram would ideally show a single major peak corresponding to the target compound. The area of this peak relative to the total area of all peaks provides a measure of purity (e.g., >98%). For quantification, a calibration curve is constructed by analyzing standards of known concentrations, allowing for the determination of the exact amount of the compound in a sample.

Table 4: Typical UPLC/HPLC Conditions for the Analysis of Indole Carboxylates
ParameterTypical Condition
TechniqueReversed-Phase UPLC or HPLC
Stationary Phase (Column)C18 (e.g., Acquity UPLC BEH C18)
Mobile PhaseGradient or isocratic elution with Water/Acetonitrile or Water/Methanol, often containing 0.1% formic acid
DetectionUV Detector (e.g., at 280 nm)
PurposePurity assessment and quantification

Reaction Chemistry and Mechanistic Studies Involving Methyl 7 Bromo 1h Indole 6 Carboxylate

Transformations at the Bromine Center

The bromine atom at the C-7 position of the indole (B1671886) ring is a key functional group that enables the introduction of a wide array of substituents through various synthetic methodologies. These transformations are crucial for the construction of more complex indole derivatives with potential applications in medicinal chemistry and materials science.

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides such as Methyl 7-bromo-1H-indole-6-carboxylate is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex, a condition not met in this molecule.

However, metal-catalyzed reactions can facilitate the displacement of the bromide. Copper-catalyzed nucleophilic substitution reactions, often referred to as Ullmann-type reactions, provide a viable pathway for the coupling of aryl halides with various nucleophiles, including alcohols, amines, and thiols, under milder conditions than traditional SNAr. wikipedia.orgnih.gov While direct examples involving this compound are not prevalent in the reviewed literature, this methodology is broadly applicable to bromo-indole systems. The mechanism for these copper-catalyzed reactions is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to afford the product and regenerate the catalyst. nih.gov

The formation of organometallic intermediates through metal-halogen exchange is a powerful strategy for functionalizing aryl halides. However, in the case of this compound, the presence of the acidic N-H proton (pKa ≈ 17 in DMSO) presents a significant challenge. Both Grignard reagents and organolithium reagents are strongly basic and would preferentially deprotonate the indole nitrogen rather than undergo halogen-metal exchange at the C-Br bond. researchgate.netnih.gov

To circumvent this issue, protection of the indole nitrogen is a prerequisite. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), tert-butoxycarbonyl (Boc), and benzyl (B1604629) (Bn) groups. Once the N-H is protected, the formation of organometallic reagents becomes feasible.

Grignard Reagents : The N-protected 7-bromoindole (B1273607) can be converted into the corresponding Grignard reagent (R-MgBr) by reacting with magnesium metal. researchgate.net This intermediate can then be used to react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new carbon-carbon bonds. researchgate.netsemanticscholar.org

Organolithium Reagents : Halogen-lithium exchange offers a more rapid and often cleaner method for generating the organometallic intermediate at low temperatures. harvard.edu Treating the N-protected 7-bromoindole with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), results in the formation of the 7-lithioindole derivative. acs.orgmdpi.com This highly reactive species can then be quenched with various electrophiles to introduce substituents at the 7-position. This two-step sequence of N-protection followed by halogen-lithium exchange and electrophilic trapping is a robust method for the selective functionalization of bromoindoles. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. nih.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orgacs.org It is widely used to form new C-C bonds and has been successfully applied to bromoindazoles and other bromoheterocycles, indicating its applicability to the target compound for the synthesis of 7-aryl indole derivatives. semanticscholar.orgnih.govchemrxiv.org

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. organic-chemistry.orgnih.govmdpi.com The reaction is typically catalyzed by a palladium complex and requires a base. peptide.com This method allows for the introduction of vinyl groups at the 7-position of the indole ring. Carboxylate groups have even been shown to act as directing groups in certain Heck reactions, potentially influencing the regioselectivity of the coupling. chemrxiv.orgnih.gov

Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing arylamines and has been shown to be effective for the amination of bromoindoles, even with unprotected N-H groups under specific conditions. acs.orgacs.org This allows for the direct introduction of primary and secondary amine substituents at the C-7 position. wikipedia.orgresearchgate.net

The table below summarizes typical conditions for these cross-coupling reactions as applied to bromo-heterocyclic systems.

Reaction NameCatalyst/LigandBaseSolventNucleophileProduct Type
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/Water, TolueneArylboronic acid7-Aryl-indole
Heck Pd(OAc)₂, Pd EnCat® 40Et₃N, AcONaDMF, EthanolAlkene (e.g., Acrylate)7-Vinyl-indole
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or BrettPhosNaOt-Bu, K₂CO₃, LiHMDSToluene, DioxanePrimary/Secondary Amine7-Amino-indole

Transformations at the Carboxylate Moiety

The methyl carboxylate group at the C-6 position provides another site for chemical modification, allowing for the synthesis of indole-6-carboxylic acid and its derivatives, which are important intermediates in medicinal chemistry.

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 7-bromo-1H-indole-6-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification.

The reaction generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol to ensure solubility of the starting material. organic-chemistry.orggoogle.com The mixture is typically heated to drive the reaction to completion. organic-chemistry.org Following the hydrolysis, the reaction mixture is acidified to protonate the resulting carboxylate salt, causing the carboxylic acid to precipitate, which can then be isolated by filtration. google.com For instance, a similar substrate, 4-bromo-7-methylindole-2-carboxylate ethyl ester, was successfully hydrolyzed using a 10% potassium hydroxide solution in ethanol at room temperature to yield the corresponding carboxylic acid in 74.6% yield. google.com

The carboxylate functional group can be converted into a variety of other functionalities, with amide bond formation being one of the most significant transformations, particularly in the synthesis of biologically active molecules.

There are two primary strategies for forming amides from the methyl ester:

Two-Step Procedure (via Carboxylic Acid) : This is the most common and versatile method. It involves the initial hydrolysis of the ester to 7-bromo-1H-indole-6-carboxylic acid as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling reagent. researchgate.netyoutube.combachem.comsigmaaldrich.com A wide variety of coupling reagents are available, including carbodiimides (e.g., DCC, EDC) and modern aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU. peptide.combachem.comsigmaaldrich.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions with minimal side reactions. researchgate.netbachem.com

Direct Amidation of the Ester : It is also possible to directly convert the methyl ester to an amide without first proceeding through the carboxylic acid. This can be achieved by heating the ester with an amine, although this often requires high temperatures and may not be suitable for sensitive substrates. A more efficient method for direct amidation involves the use of Lewis acids. For example, trimethylaluminium (Me₃Al) has been shown to facilitate the direct amidation of esters and free carboxylic acids by reacting with a stoichiometric amount of an amine at elevated temperatures. researchgate.net

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding (7-bromo-1H-indol-6-yl)methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of the carboxyl group into a versatile hydroxymethyl group, which can be a precursor for further functionalization.

Standard hydride-based reducing agents are typically employed for this purpose. While specific documented reductions of this compound are not prevalent in readily available literature, the reaction can be accomplished using established protocols for the reduction of carboxylic acid esters. Reagents such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for this conversion. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Alternatively, sodium borohydride (NaBH₄), a milder reducing agent, can also be used, often requiring harsher conditions or activation. For instance, the in-situ formation of more reactive esters, such as hydroxybenzotriazole esters, followed by reduction with sodium borohydride in the presence of water, provides an efficient method for converting carboxylic acids to alcohols and can be adapted for esters. organic-chemistry.org Pincer ruthenium complexes have also been utilized as catalysts for the hydrogenation of esters to alcohols under an atmospheric pressure of hydrogen gas. organic-chemistry.org

Table 1: Common Reagents for Ester to Alcohol Reduction

Reagent Typical Conditions Reactivity Notes
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to reflux High Reduces most carbonyl functional groups. Requires careful workup. youtube.com
Sodium Borohydride (NaBH₄) Alcohols (e.g., EtOH, MeOH), often at reflux Moderate Generally selective for aldehydes and ketones; can reduce esters under specific conditions. organic-chemistry.orgyoutube.com
Catalytic Hydrogenation (e.g., Ru-complexes) H₂ gas, catalyst, solvent Variable Can be highly chemoselective depending on the catalyst. organic-chemistry.org

Reactivity of the Indole Nitrogen Atom

The nitrogen atom of the indole ring in this compound is a key site for chemical modification. Its reactivity allows for the introduction of a wide array of substituents, significantly altering the molecule's properties.

N-alkylation and N-acylation are common strategies to functionalize the indole nitrogen. The N-H proton is weakly acidic and can be removed by a suitable base to generate an indolyl anion, which is a potent nucleophile.

N-Alkylation: The classical approach for N-alkylation involves deprotonation of the indole N-H with a strong base, followed by reaction with an alkylating agent. rsc.org Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is frequently used to generate the indolide anion. rsc.orgnih.gov The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) or other electrophiles leads to the formation of the N-substituted product. nih.govmdpi.com Phase-transfer catalysis can also be employed for N-alkylation under milder conditions.

N-Acylation: Similar to alkylation, N-acylation can be achieved by treating the indole with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. Regioselective N-acylation can sometimes be followed by isomerization to the more stable N-1 regioisomer. beilstein-journals.org

The N-alkylation of bromoindoles serves as a versatile method for synthesizing a variety of derivatives. For instance, 6-bromoindole, a closely related precursor, has been successfully alkylated with methyl bromoacetate in the presence of NaH in DMF to yield Methyl 2-(6-bromo-1H-indol-1-yl)acetate. nih.gov This product can be further hydrolyzed to the corresponding carboxylic acid and coupled with amino acid esters to create peptide-like structures. nih.gov Similarly, reaction with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate has been used to link a furan moiety to the indole nitrogen via a methylene bridge. nih.gov

These reactions demonstrate that the indole nitrogen of a bromo-substituted indole core is readily accessible for substitution, allowing for the assembly of more complex molecules. The choice of the alkylating agent is broad, enabling the introduction of simple alkyl chains, functionalized esters, and other heterocyclic systems. rsc.orgnih.gov

Table 2: Examples of N-Alkylation Reactions on 6-Bromoindole

Alkylating Agent Base/Solvent Product Reference
Methyl bromoacetate NaH / DMF Methyl 2-(6-bromo-1H-indol-1-yl)acetate nih.gov
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate NaH / DMF Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity is a critical consideration in the further functionalization of the polysubstituted indole ring of this compound. The existing bromo and methyl carboxylate groups exert significant electronic and steric influences on the reactivity of the remaining positions (N-1, C-2, C-3, C-4, and C-5).

The general hierarchy for electrophilic aromatic substitution on the indole ring is C-3 > N-1 > C-2 > C-6 > C-4 > C-5 > C-7. However, the presence of substituents can alter this preference. In this compound, the C-6 and C-7 positions are already occupied. The electron-withdrawing nature of the methyl carboxylate group at C-6 deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. The bromine at C-7 also deactivates the ring but can direct incoming electrophiles.

Reactions at the indole nitrogen (N-alkylation, N-acylation) are often favored under basic conditions, which generate the highly nucleophilic indolide anion. rsc.org In contrast, C-3 is the most electron-rich carbon and is the typical site for electrophilic attack under non-acidic conditions. nih.gov For example, regioselective nitration of N-protected indoles occurs at the C-3 position. nih.gov

Transition metal-catalyzed C-H activation provides a powerful tool for regioselective functionalization. The outcome of these reactions is often controlled by a directing group on the indole nitrogen. acs.orgacs.org For instance, an N-carboxamide directing group can facilitate rhodium-catalyzed C-H activation and subsequent alkynylation specifically at the C-2 position. acs.orgacs.org The steric hindrance from the C-7 bromine substituent would likely reinforce this selectivity for the C-2 position over other C-H bonds on the pyrrole (B145914) ring. Sterically demanding substituents at the C-7 position have been shown to be compatible with C-2 functionalization. acs.orgacs.org

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving substituted indoles is essential for optimizing reaction conditions and predicting outcomes.

Mechanistic studies, including Density Functional Theory (DFT) calculations, have been performed on related indole functionalization reactions. For the rhodium(III)-catalyzed C-H alkynylation of N-methoxy-1H-indole-1-carboxamide, computational studies have shed light on the site- and regioselectivity. acs.org These studies suggest that silver salts play a crucial role in the regioselective C-H activation step. acs.orgacs.org Distortion-interaction/activation-strain (DI-AS) analysis of the transition states helps to explain the energy differences between pathways leading to different regioisomers. acs.org The proposed mechanism often involves the formation of a metallacycle intermediate, followed by migratory insertion and elimination steps. thieme-connect.com

In electrophilic substitution reactions, the mechanism typically involves the formation of a sigma complex (or Wheland intermediate). The stability of this intermediate determines the regioselectivity. For the nitration of indoles with trifluoroacetyl nitrate (generated in situ from an ammonium nitrate salt and trifluoroacetic anhydride), a mechanism is proposed where the electrophile attacks the electron-rich C-3 position of the indole. nih.gov The strong regioselectivity observed in these reactions, where substitution does not occur if the C-3 position is already occupied, supports this proposed pathway. nih.gov

Computational and Theoretical Investigations of Methyl 7 Bromo 1h Indole 6 Carboxylate

Theoretical Studies on Reaction Pathways and Transition States

Currently, there is a lack of specific theoretical studies detailing the reaction pathways and transition states for reactions involving Methyl 7-bromo-1H-indole-6-carboxylate. Computational chemistry methodologies, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating reaction mechanisms, determining the energies of transition states, and predicting the feasibility of various chemical transformations. However, the application of these methods to this compound has not been reported in the accessible scientific literature. Such studies would be invaluable for understanding its reactivity, predicting potential side products in synthetic routes, and optimizing reaction conditions for desired outcomes.

Structure-Reactivity Relationship Predictions and Rational Design Principles

Similarly, detailed computational analyses that would enable the prediction of structure-reactivity relationships and the formulation of rational design principles specifically for this compound are absent from the current body of scientific research. Structure-activity relationship (SAR) studies, often augmented by computational modeling, are crucial for the rational design of new molecules with enhanced properties. These studies typically involve systematic modifications to a parent structure and the subsequent evaluation of their effects on chemical reactivity or biological activity. For this compound, such computational investigations would be instrumental in guiding the synthesis of novel derivatives with tailored electronic and steric properties for various applications. Without dedicated computational studies, any predictions regarding its structure-reactivity profile would be speculative and lack a firm scientific basis.

Applications in Organic Synthesis and Advanced Materials Research

Role as a Key Synthetic Intermediate in the Construction of Complex Indole (B1671886) Scaffolds

The indole nucleus is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. rsc.org The strategic placement of a bromine atom at the 7-position and a methyl carboxylate group at the 6-position of the indole ring in Methyl 7-bromo-1h-indole-6-carboxylate makes it an exceptionally valuable intermediate for the synthesis of more complex indole-based scaffolds.

The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents at the C7-position. This is particularly significant as direct C7-functionalization of the indole core can be challenging to achieve selectively. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at this position. nih.govacs.orgresearchgate.net

For instance, a Suzuki-Miyaura coupling reaction can be utilized to introduce aryl or heteroaryl groups, leading to the formation of biaryl structures that are prevalent in many biologically active molecules. Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, which can be further elaborated into more complex structures. The Buchwald-Hartwig amination provides a direct route to 7-aminoindole derivatives, which are important pharmacophores.

The methyl ester at the 6-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups through standard peptide coupling or esterification reactions. This dual functionality allows for a divergent synthetic approach, where both the 7-position and the 6-position can be independently modified to generate a library of complex indole derivatives.

Table 1: Key Reactions for the Functionalization of this compound

Reaction TypeReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, base7-Aryl/heteroaryl-1H-indole-6-carboxylate
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base7-Alkynyl-1H-indole-6-carboxylate
Buchwald-Hartwig AminationAmine, Pd catalyst, base7-Amino-1H-indole-6-carboxylate
Ester HydrolysisLiOH, NaOH, or KOH in aq. solvent7-Bromo-1H-indole-6-carboxylic acid
Amide CouplingCarboxylic acid, amine, coupling agent (e.g., HATU)7-Bromo-1H-indole-6-carboxamide

Precursor for Novel Heterocyclic Compounds and Diverse Molecular Libraries

The inherent reactivity of the functional groups in this compound makes it an ideal starting material for the synthesis of novel heterocyclic compounds and for the generation of diverse molecular libraries for drug discovery and other applications.

The bromo- and ester-substituted indole core can be elaborated into a variety of fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form new rings fused to the indole scaffold, leading to the creation of novel polycyclic aromatic systems with unique electronic and biological properties.

Furthermore, the sequential and orthogonal functionalization of the bromine and ester groups allows for the rapid generation of a multitude of distinct molecules from a single starting material. This combinatorial approach is highly valuable in medicinal chemistry for the exploration of structure-activity relationships (SAR). By systematically varying the substituents at the C7 and C6 positions, chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting compounds.

Utility in the Development of Organic Electronic and Photonic Materials (based on properties of related indole derivatives)

While direct studies on the electronic and photonic properties of this compound are not extensively reported, the properties of related indole derivatives suggest its potential utility in the development of organic electronic and photonic materials. The indole scaffold itself is an electron-rich aromatic system, and its derivatives have been investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. nih.gov

The electronic properties of indole derivatives can be tuned by the introduction of electron-donating or electron-withdrawing groups. nih.gov The bromine atom in this compound is an electron-withdrawing group, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. The methyl carboxylate group is also electron-withdrawing.

Through cross-coupling reactions at the bromine position, various conjugated systems can be introduced, extending the π-conjugation of the indole core. This can lead to materials with tailored absorption and emission properties, making them suitable for applications in organic electronics. For example, coupling with electron-rich aromatic groups could lead to donor-acceptor type structures with interesting charge-transfer characteristics.

The photophysical properties of indole derivatives, such as their fluorescence quantum yields and lifetimes, are also highly dependent on the nature and position of substituents. nih.gov The ability to systematically modify the structure of this compound provides a means to fine-tune these properties for specific applications, such as in the development of fluorescent sensors or emitters for OLEDs. A study on methyl indole-n-carboxylate oligomers has shown their potential for blue light blocking applications. researchgate.net

Strategies for Functional Group Diversification for Material Science Applications

To harness the full potential of this compound in material science, a variety of functional group diversification strategies can be employed. These strategies aim to introduce functionalities that can impart desired electronic, optical, or self-assembly properties to the resulting molecules.

Table 2: Strategies for Functional Group Diversification

Target PropertyDiversification StrategyExample Functionalities
Extended π-ConjugationPalladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) at the C7-bromo position.Aryl, heteroaryl, vinyl, and ethynyl (B1212043) groups.
Tuning Electronic PropertiesIntroduction of electron-donating or electron-withdrawing groups at the C7-position or modification of the C6-carboxylate.Methoxy, amino, cyano, nitro groups.
Enhanced Solubility and ProcessabilityAttachment of long alkyl or alkoxy chains to the C7-position or the indole nitrogen.Hexyl, octyl, dodecyl chains.
Self-Assembly and Intermolecular InteractionsIntroduction of groups capable of hydrogen bonding or π-π stacking.Amide functionalities from the carboxylate, extended aromatic systems.
PolymerizationIntroduction of polymerizable groups such as vinyl, styryl, or acrylate (B77674) moieties.Styrene, acrylate, thiophene (B33073) units.

By employing these diversification strategies, a wide range of novel materials based on the this compound scaffold can be designed and synthesized. These materials could find applications in various areas of materials science, including organic electronics, photonics, and sensor technology. The ability to systematically modify the molecular structure provides a powerful tool for establishing structure-property relationships and for the rational design of new functional materials.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 7-Bromo-1H-Indole-6-Carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation and carboxylation of the indole core. For brominated indoles, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling reactions are employed. For example, in a related synthesis of 5-bromo-3-substituted indoles, CuI in PEG-400/DMF facilitated coupling with aryl alkynes, yielding 50% product after column chromatography (70:30 EtOAc/hexane) . Optimization includes adjusting catalyst loading (e.g., CuI vs. Pd), solvent polarity, and reaction time. TLC (Rf = 0.30 in EtOAc/hexane) and NMR (δ ~7.5–8.5 ppm for aromatic protons) are critical for monitoring regioselectivity and purity .

Table 1: Example Synthesis Parameters for Brominated Indoles

Reaction StepConditionsYieldCharacterization Methods
BrominationNBS in DMF, 0°C → RT, 12 h60–70%1H NMR^{1}\text{H NMR}, TLC
CuAAC CouplingCuI, PEG-400/DMF, 12 h, RT50%13C NMR^{13}\text{C NMR}, HRMS
EsterificationMeOH/H+^+ reflux, 6 h80–85%MP (199–201°C), 1H NMR^{1}\text{H NMR}

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : 1H NMR^{1}\text{H NMR} identifies aromatic protons (δ 7.2–8.1 ppm) and methyl ester signals (δ 3.8–4.0 ppm). 13C NMR^{13}\text{C NMR} confirms the carbonyl (δ ~165–170 ppm) and bromine-induced deshielding .
  • X-ray Crystallography : Use SHELXL or OLEX2 for refinement. For example, SHELXL resolves hydrogen bonding and packing motifs, critical for verifying substituent positions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine substituent acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(OAc)2_2/PPh3_3 with phenylboronic acid in Na2_2CO3_3/toluene introduces aryl groups at the 7-position. Steric hindrance from the methyl ester may reduce yields; switching to bulkier ligands (e.g., XPhos) or microwave-assisted heating (100°C, 1 h) improves efficiency . Kinetic studies (e.g., monitoring via LC-MS) help identify intermediates.

Table 2: Cross-Coupling Reaction Optimization

Catalyst SystemConditionsYieldChallenges
Pd(OAc)2_2/PPh3_3Toluene/H2_2O, 80°C, 12h45%Steric hindrance from ester
PdCl2_2(dppf)/XPhosMicrowave, 100°C, 1h68%Requires inert atmosphere

Q. What strategies resolve contradictions in crystallographic data for brominated indole derivatives?

  • Methodological Answer : Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Use SHELXL’s TWIN command to model twinning and refine anisotropic displacement parameters. For example, high-resolution data (<1.0 Å) improves electron density maps for bromine atoms. OLEX2’s graphical interface aids in visualizing hydrogen-bonding networks, which stabilize crystal packing .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to predict electrophilic attack sites. The bromine atom withdraws electron density, directing nitration or sulfonation to the 4- or 5-positions. Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate models .

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